

Unveiling Benzonitrile: A Technical Guide to its Discovery and Historical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery of **benzonitrile** and details the seminal historical methods for its synthesis. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key historical syntheses are provided. Visual diagrams generated using Graphviz illustrate the logical progression of its discovery and the experimental workflows of foundational synthetic routes.

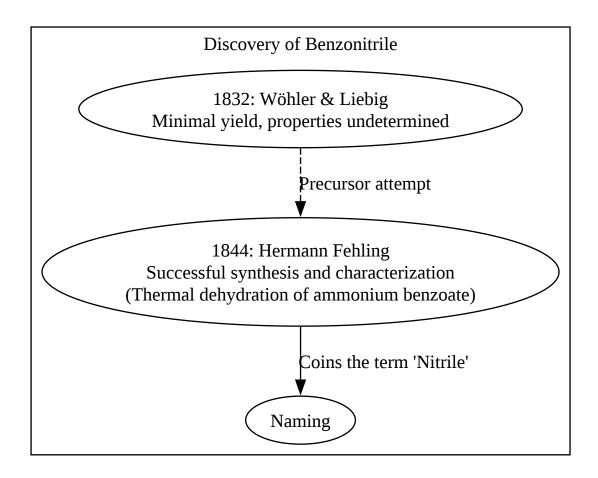
Discovery of Benzonitrile: A Serendipitous Finding and a New Class of Compounds

Benzonitrile (C₆H₅CN), the simplest aromatic nitrile, was first reported in 1844 by the German chemist Hermann Fehling.[1] His discovery was a product of investigating the thermal decomposition of ammonium benzoate. Upon heating this salt, Fehling observed the formation of a colorless, oily liquid with a distinct almond-like odor, which he named benzonitril. He correctly deduced its structure by drawing an analogy to the known reaction of ammonium formate yielding formonitrile (hydrogen cyanide). This discovery was pivotal, as Fehling's naming of "benzonitrile" gave rise to the term "nitrile" for the entire class of organic compounds containing the −C≡N functional group.

While Fehling's work marked the first successful isolation and characterization of **benzonitrile**, earlier attempts to synthesize this compound had been made. In 1832, Friedrich Wöhler and Justus von Liebig had prepared **benzonitrile**, but their synthesis yielded such a minimal



amount that they were unable to determine its physical and chemical properties or suggest a structure. It was Fehling's more efficient method that provided sufficient quantities for further chemical investigation, solidifying its place in the landscape of organic chemistry.



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Historical Synthesis Methods: From Thermal Decomposition to Catalytic Reactions

Following its discovery, several methods for the synthesis of **benzonitrile** were developed throughout the 19th and early 20th centuries. These early methods laid the groundwork for modern synthetic routes and are of significant historical and academic interest.

Fehling's Synthesis: Thermal Dehydration of Ammonium Benzoate (1844)



The first viable synthesis of **benzonitrile** involved the simple thermal dehydration of ammonium benzoate. This method, while historically significant, is not commonly used today due to the development of more efficient procedures.

Experimental Protocol:

- Reactants: Ammonium benzoate.
- Procedure: Dry ammonium benzoate is placed in a retort and heated. The compound melts
 and then boils, undergoing decomposition. The distillate, a mixture of benzonitrile, water,
 and unreacted starting material, is collected.
- Work-up: The oily layer of benzonitrile is separated from the aqueous layer. It can be further purified by distillation.
- Yield: The original 1844 publication by Fehling does not specify a yield.

Letts Nitrile Synthesis (1872) and Subsequent Improvements

In 1872, Edmund A. Letts developed a method for producing nitriles by heating aromatic carboxylic acids with metal thiocyanates. This reaction proceeds with the loss of carbon dioxide and potassium hydrosulfide.

Experimental Protocol (Letts, 1872):

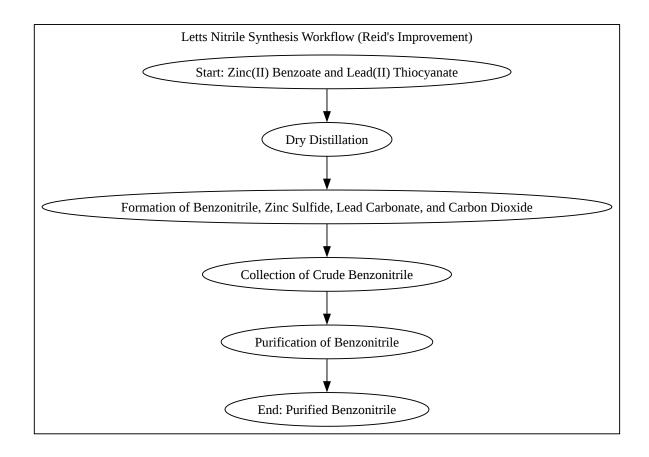
- Reactants: Benzoic acid and potassium thiocyanate in a 2:1 molecular ratio.
- Procedure: The mixture of benzoic acid and potassium thiocyanate is heated for several hours.
- Yield: Approximately 40%.

Subsequent work by other chemists improved upon Letts' initial method:

 G. Krüss (1884): Utilized lead(II) thiocyanate, which produced better yields than potassium thiocyanate.



• E. E. Reid (1916): Achieved significantly higher yields by the dry distillation of the zinc(II) salt of the carboxylic acid with an excess of lead(II) thiocyanate. This modification resulted in a conversion of 86% and a yield of 91%.



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Sandmeyer Reaction (1884)

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a versatile method for the synthesis of aryl halides and pseudohalides, including nitriles, from aryl



diazonium salts.[2][3][4][5] The cyanation of a diazonium salt to form **benzonitrile** is a classic example of this reaction.

Experimental Protocol (Conceptual):

- Diazotization of Aniline: Aniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form benzenediazonium chloride.
- Cyanation: The cold solution of the diazonium salt is then added to a solution of copper(I)
 cyanide. The reaction proceeds with the evolution of nitrogen gas to yield benzonitrile.
- Work-up: The benzonitrile is typically isolated by steam distillation followed by extraction and purification.

Rosenmund-von Braun Reaction (1919)

The Rosenmund–von Braun reaction, developed from the work of Karl Wilhelm Rosenmund and Erich Struck in 1914 and later improved by Julius von Braun, involves the reaction of an aryl halide with cuprous cyanide to produce an aryl nitrile.

Experimental Protocol (Conceptual):

- Reactants: An aryl halide (e.g., bromobenzene) and copper(I) cyanide.
- Procedure: The aryl halide and a stoichiometric amount of copper(I) cyanide are heated together, often in a high-boiling solvent such as pyridine or DMF, to a high temperature (typically 150-200 °C).
- Work-up: The reaction mixture is cooled, and the product is isolated by extraction and purified by distillation.

Summary of Quantitative Data for Historical Syntheses

The following table summarizes the available quantitative data for the historical synthesis methods of **benzonitrile**. It is important to note that yields and specific conditions from early



publications are often not as precise as modern standards.

Synthesis Method	Discoverer/I mprover	Year	Reactants	Key Conditions	Reported Yield (%)
Thermal Dehydration	Hermann Fehling	1844	Ammonium benzoate	Heating	Not specified
Letts Nitrile Synthesis	Edmund A. Letts	1872	Benzoic acid, Potassium thiocyanate (2:1)	Heating for several hours	~40
Letts Synthesis Improvement	G. Krüss	1884	Benzoic acid, Lead(II) thiocyanate	Heating	Improved yield (not specified)
Letts Synthesis Improvement	E. E. Reid	1916	Zinc(II) benzoate, Lead(II) thiocyanate	Dry distillation	91
Sandmeyer Reaction	Traugott Sandmeyer	1884	Aniline, NaNO2, HCI, CuCN	0-5 °C (diazotization)	Not specified in original
Rosenmund- von Braun Reaction	Rosenmund/v on Braun	1919	Bromobenze ne, CuCN	High temperature (150-200 °C)	Not specified in original

Conclusion

The discovery of **benzonitrile** by Hermann Fehling not only introduced a new compound but also a new class of organic molecules. The subsequent development of various synthetic methods throughout the 19th and early 20th centuries, from simple thermal decompositions to more complex catalytic reactions, highlights the ingenuity and progress of early organic chemistry. These historical methods, while largely superseded by more modern, efficient, and safer procedures, remain fundamental to the understanding of nitrile chemistry and serve as a testament to the foundational work of these pioneering chemists. For researchers and



professionals in drug development, an appreciation of these historical routes provides a valuable context for the evolution of synthetic organic chemistry and the enduring importance of the nitrile functional group in modern chemical sciences.

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